(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol: is a brominated organic compound featuring a trifluoromethyl group and a bromopyridine moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromopyridin-3-ol as the starting material.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst, such as a palladium or copper complex.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.
Substitution: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used.
Major Products Formed:
Oxidation: (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanoic acid.
Reduction: (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanolamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The trifluoromethyl group can interact with various enzymes and receptors, altering their activity.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol: is unique due to its trifluoromethyl group and bromopyridine structure. Similar compounds include:
1-(5-Bromopyridin-3-yl)-ethanol: Lacks the trifluoromethyl group.
2,2,2-Trifluoroethanol: Lacks the bromopyridine moiety.
5-Bromopyridin-3-ol: Lacks the trifluoromethyl group.
These compounds differ in their reactivity and biological activity, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIHFOKNQVWFRH-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1Br)[C@@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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